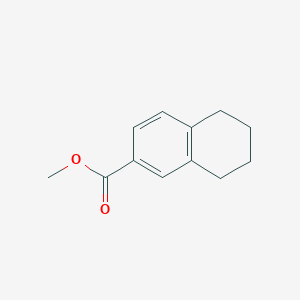

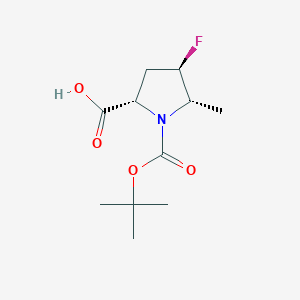

![molecular formula C15H14ClNOS B2552426 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 197513-16-9](/img/structure/B2552426.png)

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been synthesized and studied for their biological activities, such as antibacterial, antiviral, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from a precursor like 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form an oxadiazole moiety. Subsequent substitution reactions introduce various N-substituted groups to yield the final compounds . The synthesis process is confirmed by spectral analysis data, including IR, 1H-NMR, and EI-MS .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing intramolecular hydrogen bonding and non-planar conformations between aromatic rings . The conformational preferences and stability of these molecules have been further studied using quantum chemical calculations .

Chemical Reactions Analysis

The synthesized acetamide derivatives undergo various chemical reactions, including intermolecular hydrogen bonding, which is crucial for their biological activity. The nature of substituents on the aromatic rings influences the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by spectroscopic methods, and their biological activities are assessed through in vitro screening. Compounds with specific substituents exhibit significant antibacterial activity and moderate enzyme inhibition. The electronic properties and intermolecular interactions within the crystal structures are analyzed using techniques like NBO analysis and Hirshfeld surface analysis .

Scientific Research Applications

Synthesis and Structural Characterization

Conformational Studies : Research has investigated the conformations of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, through dipole moment methods and quantum chemical calculations. These studies provide insights into the preferred conformations and the impact of different substituents on molecular structure (E. Ishmaeva et al., 2015).

Vibrational Spectroscopy : The vibrational spectroscopic signatures of similar molecules have been characterized to obtain their vibrational signatures via Raman and Fourier transform infrared spectroscopy. This analysis helps in understanding the effect of rehybridization and hyperconjugation on these molecules (S. J. Jenepha Mary et al., 2022).

Pharmacological Potential

Antimicrobial and Antifungal Studies : The synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives have been conducted, highlighting the potential antimicrobial activity of these compounds against various bacterial and fungal strains (M. Lahtinen et al., 2014).

Pharmacological Evaluation of Oxadiazole Derivatives : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial potential. Certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential as novel antibacterial agents (S. Z. Siddiqui et al., 2014).

Synthesis and CNS Depressant Activity : Research into the synthesis and CNS depressant activity of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide indicates the potential of these compounds in modulating central nervous system activity (S. Bhattacharjee et al., 2011).

Cytotoxic Activity : Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, revealing some compounds with potent anticancer properties (M. Ghorab et al., 2015).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVCRCVVYCCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

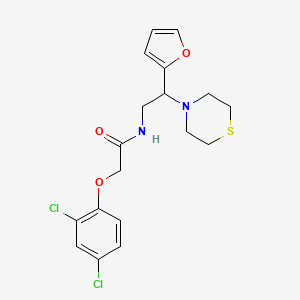

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)

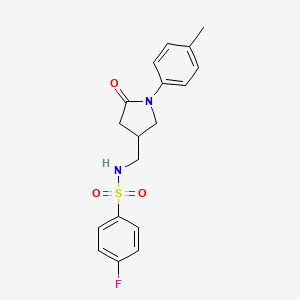

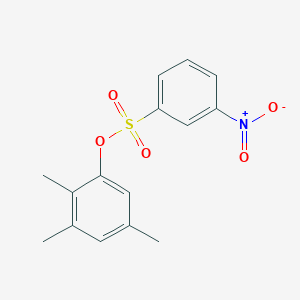

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

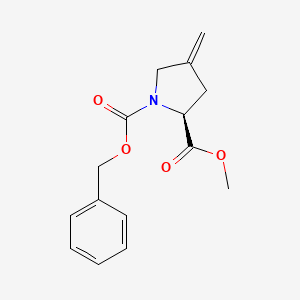

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)